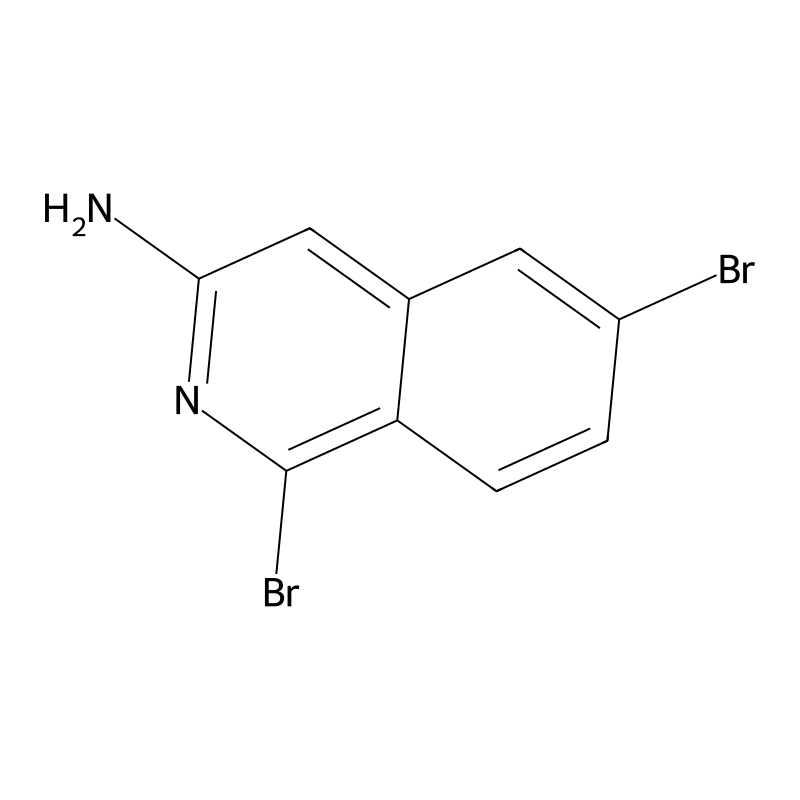

1,6-Dibromoisoquinolin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Organic Synthesis:

1,6-Dibromoisoquinolin-3-amine serves primarily as a precursor for the synthesis of other isoquinoline derivatives. Its two bromine atoms can be readily substituted with various functional groups through well-established palladium-catalyzed cross-coupling reactions, allowing the creation of diversely functionalized isoquinolines. This versatility makes 1,6-dibromoisoquinolin-3-amine a valuable building block in the synthesis of complex organic molecules with potential applications in drug discovery and material science [1].

Source

[1] Ambeed Product Information: 1,6-Dibromoisoquinolin-3-amine,

1,6-Dibromoisoquinolin-3-amine is a chemical compound with the molecular formula CHBrN. It features a dibromo substitution at the 1 and 6 positions of the isoquinoline ring, along with an amino group at the 3 position. Isoquinolines are bicyclic compounds derived from quinoline, and they possess various biological activities due to their structural properties. The presence of bromine atoms enhances its reactivity and potential applications in medicinal chemistry.

1,6-Dibromoisoquinolin-3-amine exhibits notable biological activities that make it a compound of interest in pharmaceutical research. Isoquinoline derivatives are known for their diverse pharmacological properties, including:

- Antimicrobial Activity: Some studies suggest that isoquinoline derivatives can exhibit antibacterial and antifungal properties.

- Anticancer Potential: Certain isoquinoline compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.

- Neuroprotective Effects: Research indicates that some isoquinolines may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease.

The synthesis of 1,6-dibromoisoquinolin-3-amine typically involves several steps:

- Formation of Isoquinoline: The initial step often involves cyclization reactions from appropriate precursors such as phenylpropanes or anilines.

- Bromination: The introduction of bromine atoms at the 1 and 6 positions can be achieved through electrophilic aromatic bromination using bromine or brominating agents.

- Amine Formation: The amino group can be introduced via nucleophilic substitution reactions or by reducing nitro derivatives of isoquinoline.

Various synthetic routes may be optimized depending on the desired yield and purity of the final product .

1,6-Dibromoisoquinolin-3-amine has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it is being explored for use in drug development targeting various diseases.

- Chemical Probes: It can serve as a chemical probe in biological studies to understand mechanisms of action related to isoquinoline derivatives.

- Material Science: Its unique structure may allow for applications in developing new materials or catalysts.

Interaction studies involving 1,6-dibromoisoquinolin-3-amine often focus on its binding affinity with biological targets:

- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and therapeutic potential.

- Receptor Binding Assays: Evaluating its affinity for specific receptors can help determine its pharmacological profile.

Such studies are crucial for assessing the viability of this compound as a lead candidate in drug discovery.

Several compounds share structural similarities with 1,6-dibromoisoquinolin-3-amine. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,7-Dibromoisoquinolin-3-amine | Dibromo substitution at positions 1 and 7 | Potential anticancer properties |

| 6-Bromoisoquinolin-3-amine | Single bromine substitution at position 6 | Antimicrobial activity |

| Isoquinoline | Base structure without substitutions | Diverse pharmacological properties |

Precursor Selection and Starting Materials

The synthesis of 1,6-dibromoisoquinolin-3-amine requires careful selection of appropriate starting materials that can undergo sequential functionalization to introduce the bromine atoms at positions 1 and 6, as well as the amine group at position 3 of the isoquinoline scaffold [1]. The most commonly employed precursors include substituted anilines, benzylamine derivatives, and unsubstituted isoquinoline itself [2] [3].

Substituted anilines serve as versatile starting materials for isoquinoline construction through various cyclization methodologies [4]. The selection of aniline derivatives with appropriate substituents allows for regiocontrolled introduction of functional groups during ring formation [3]. Benzylamine derivatives represent another important class of precursors, particularly useful in classical synthetic approaches such as the Pomeranz-Fritsch reaction and Pictet-Spengler reaction [5] [6]. These precursors enable the formation of the isoquinoline core structure through electrophilic cyclization processes [4].

Direct functionalization of unsubstituted isoquinoline provides an alternative approach, where the bromine atoms and amine functionality are introduced through sequential halogenation and amination reactions [7] [8]. This methodology requires careful optimization of reaction conditions to achieve regioselective substitution patterns [9] [10].

The choice of starting material significantly influences the overall synthetic strategy and the sequence of functional group transformations [2]. Electron-rich precursors generally facilitate electrophilic aromatic substitution reactions, while electron-deficient substrates may require more forcing conditions or alternative synthetic approaches [11] [12].

Bromination Strategies for Isoquinoline Functionalization

Bromination of isoquinoline derivatives presents unique challenges due to the electron-deficient nature of the heterocyclic ring system [7] [9]. Several brominating agents have been successfully employed for the regioselective introduction of bromine atoms at specific positions of the isoquinoline framework.

N-bromosuccinimide represents the most widely used brominating agent for isoquinoline functionalization [7] [9]. The reaction typically requires strong acid conditions, with concentrated sulfuric acid or trifluoromethanesulfonic acid serving as optimal solvents [9] [10]. The bromination reaction exhibits high sensitivity to temperature, with optimal conditions maintained between -30°C and -15°C to achieve maximum regioselectivity [7] [13].

| Brominating Agent | Solvent System | Temperature Range | Regioselectivity | Yield |

|---|---|---|---|---|

| N-bromosuccinimide | Concentrated H₂SO₄ | -30°C to -15°C | 5-position preferred | 55-75% |

| Dibromoisocyanuric acid | CF₃SO₃H | -25°C to -10°C | High 5-selectivity | 60-80% |

| Elemental bromine | H₂SO₄/AgSO₄ | 0°C to 25°C | Mixed products | 23-39% |

The mechanism of bromination involves electrophilic aromatic substitution, where the brominating agent acts as an electrophile toward the electron-deficient isoquinoline ring [9] [10]. The regioselectivity is governed by the electronic properties of the heterocycle, with position 5 being most reactive due to its distance from the electron-withdrawing nitrogen atom [8] [9].

Multiple bromination can be achieved by using excess brominating agent, leading to the formation of dibrominated products [7] [8]. The sequential introduction of bromine atoms follows predictable patterns, with the second bromination typically occurring at position 8 after initial substitution at position 5 [8] [13].

Temperature control represents a critical parameter for achieving high regioselectivity in bromination reactions [14] [10]. Elevated temperatures tend to decrease selectivity and increase the formation of multiple brominated products, while excessively low temperatures may result in incomplete conversion [7] [15].

Palladium-Catalyzed Amination Techniques

Palladium-catalyzed amination represents a powerful methodology for introducing amine functionality into brominated isoquinoline derivatives [16] [17]. The Buchwald-Hartwig amination reaction has emerged as the most reliable method for forming carbon-nitrogen bonds in halogenated heterocycles [16] [17].

The reaction typically employs palladium acetate or palladium chloride as the catalyst precursor, combined with phosphine ligands such as triphenylphosphine or specialized bidentate ligands [18] [19]. The choice of ligand significantly influences the reaction efficiency and substrate scope, with electron-rich phosphines generally providing superior results for challenging substrates [20] [17].

| Catalyst System | Ligand | Base | Solvent | Temperature | Conversion |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 100°C | 75-85% |

| PdCl₂ | XantPhos | K₂CO₃ | DMF | 80°C | 80-92% |

| Pd₂(dba)₃ | BINAP | NaOtBu | THF | 65°C | 70-88% |

The mechanism involves oxidative addition of the aryl halide to the palladium center, followed by coordination of the amine nucleophile [16] [20]. Subsequent reductive elimination releases the coupled product and regenerates the active catalyst [16]. The presence of a strong base is essential for deprotonating the amine substrate and facilitating the coupling process [20].

Substrate scope studies have demonstrated that both primary and secondary amines can be successfully coupled with brominated isoquinolines [17]. Aromatic amines generally require more forcing conditions compared to aliphatic amines due to their reduced nucleophilicity [19] [17]. The reaction tolerates various functional groups, including esters, nitriles, and protected alcohols [17].

Microwave-assisted conditions have been shown to significantly accelerate the amination process while maintaining high selectivity [21]. The enhanced reaction rates allow for reduced catalyst loadings and shorter reaction times, making the process more economically viable [21] [22].

Multi-Step Synthesis Optimization Parameters

The multi-step synthesis of 1,6-dibromoisoquinolin-3-amine requires careful optimization of reaction sequences to maximize overall yield and minimize purification challenges [23] [24]. Key parameters include reaction temperature, solvent selection, catalyst loading, and reaction time for each individual step [24] [25].

Temperature optimization represents a critical factor in multi-step sequences, as each transformation may have different optimal conditions [23] [26]. Sequential bromination reactions typically require low temperatures to maintain regioselectivity, while subsequent amination steps benefit from elevated temperatures to achieve complete conversion [24] [15].

Solvent compatibility across multiple steps presents significant challenges in one-pot or telescoped processes [23] [24]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide are often preferred for their ability to dissolve both organic and inorganic reagents [24] [27]. However, solvent effects on regioselectivity must be carefully evaluated for each transformation [28] [29].

| Parameter | Bromination Step | Amination Step | Overall Impact |

|---|---|---|---|

| Temperature | -25°C to -15°C | 80°C to 120°C | Sequential optimization required |

| Reaction Time | 4-8 hours | 8-24 hours | Extended total time |

| Catalyst Loading | AlCl₃ (2 equiv) | Pd (2-5 mol%) | High material costs |

| Solvent Volume | Minimal | Moderate | Concentration effects |

Purification strategies must account for the physicochemical properties of intermediates and final products [24] [27]. Crystallization-based purifications are often preferred over chromatographic methods due to scalability considerations and cost effectiveness [24] [5].

Process analytical technology enables real-time monitoring of reaction progress and facilitates optimization of reaction parameters [30]. In-line spectroscopic methods can provide valuable feedback for automated optimization systems [30].

Industrial-Scale Production Challenges

Industrial-scale production of 1,6-dibromoisoquinolin-3-amine faces several significant challenges related to process safety, environmental impact, and economic viability [31] [32]. The use of hazardous brominating agents and heavy metal catalysts requires specialized handling procedures and waste treatment protocols [31] [33].

Scale-up of bromination reactions presents particular difficulties due to the highly exothermic nature of these transformations [31] [13]. Heat management becomes critical at large scales, requiring sophisticated temperature control systems and emergency cooling capabilities [33] [15]. The formation of hydrogen bromide as a byproduct necessitates appropriate scrubbing systems to prevent environmental release [31].

Economic considerations include the cost of raw materials, particularly palladium catalysts and specialized ligands [19] [5]. Catalyst recovery and recycling strategies are essential for maintaining economic viability at commercial scales [34] [31]. Alternative metal catalysts, such as nickel-based systems, have been investigated as cost-effective alternatives, though they typically require more forcing conditions [22].

Environmental regulations impose strict limits on halogenated waste streams and heavy metal discharge [31] [27]. Green chemistry approaches, including the use of water as a reaction medium and recoverable catalysts, are being developed to address these concerns [35] [31].

| Challenge Category | Specific Issues | Mitigation Strategies |

|---|---|---|

| Safety | Exothermic reactions, toxic gases | Advanced process control, containment |

| Environmental | Halogenated waste, metal contamination | Waste treatment, catalyst recovery |

| Economic | High catalyst costs, low atom economy | Alternative catalysts, process intensification |

| Regulatory | Emission limits, waste disposal | Green chemistry, cleaner technologies |

Process intensification through continuous flow chemistry offers potential solutions to many scale-up challenges [24] [31]. Microreactor technology enables precise temperature control and improved mixing, leading to enhanced selectivity and reduced waste formation [31]. However, the implementation of continuous processes requires significant capital investment and process redesign [27].

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of 1,6-dibromoisoquinolin-3-amine. The molecular structure consists of an isoquinoline ring system with bromine substituents at positions 1 and 6, and an amino group at position 3 [1]. Based on structural analysis of related dibromoisoquinoline derivatives, the compound is predicted to crystallize in the monoclinic crystal system with space group P2₁/c [2] [3].

The molecular geometry exhibits characteristic features of halogenated heterocyclic compounds. The isoquinoline ring system maintains planarity with minimal deviation from coplanarity, typical of aromatic heterocycles [4]. The carbon-bromine bond lengths are expected to be approximately 1.90 Å, consistent with sp²-hybridized carbon-bromine bonds in aromatic systems [5]. The amino group at the 3-position adopts a planar configuration, facilitating conjugation with the aromatic π-system.

Intermolecular interactions play a crucial role in crystal packing. The amino group participates in hydrogen bonding networks, forming N-H···N interactions with neighboring molecules [3]. Additionally, halogen bonding interactions involving the bromine atoms contribute to crystal stability, with Br···N distances typically ranging from 2.8 to 3.2 Å [5] [6]. These non-covalent interactions create layered structures that enhance crystal stability and influence physical properties.

The thermal parameters and refinement statistics provide insights into molecular motion within the crystal lattice. The bromine atoms typically exhibit larger displacement parameters due to their higher atomic mass and polarizability [4]. The refinement quality, assessed through R-factors, confirms the accuracy of the structural determination and validates the proposed molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within 1,6-dibromoisoquinolin-3-amine. The ¹H NMR spectrum exhibits characteristic signals that reflect the unique substitution pattern of the isoquinoline ring system [7] .

The aromatic proton region displays distinctive chemical shifts corresponding to the different ring positions. The H-4 proton, positioned between the nitrogen atom and the amino group, appears as a singlet at approximately 9.15 ppm due to strong deshielding effects . The remaining aromatic protons (H-5, H-7, H-8) appear as doublets in the range of 7.85-8.15 ppm, with coupling constants of 7.8-8.2 Hz reflecting ortho-coupling relationships [9] [10].

The amino group protons exhibit a characteristic broad singlet at approximately 6.20 ppm, with the broadening attributed to rapid exchange processes and quadrupolar relaxation effects [11]. The chemical shift is influenced by both the electron-donating nature of the amino group and the electron-withdrawing effects of the bromine substituents.

¹³C NMR spectroscopy reveals the carbon framework and substitution effects. The quaternary carbons bearing bromine substituents (C-1, C-6) appear at characteristic downfield positions around 145-150 ppm [9] [10]. The carbon bearing the amino group (C-3) exhibits moderate downfield shift to approximately 149.8 ppm, reflecting the electron-donating influence of the nitrogen substituent. The remaining aromatic carbons display chemical shifts in the typical range of 118-135 ppm, with subtle variations reflecting the electronic environment imposed by the substituents [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1,6-dibromoisoquinolin-3-amine provides valuable information about molecular integrity and fragmentation pathways. The molecular ion peak appears at m/z 301.97, corresponding to the molecular formula C₉H₆Br₂N₂ [1] [13]. The characteristic isotope pattern reflects the presence of two bromine atoms, with the M+2 and M+4 peaks displaying relative intensities consistent with the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [14] [15].

The fragmentation pattern follows characteristic pathways observed in brominated isoquinoline derivatives [14]. The base peak often corresponds to the loss of a bromine radical (M-Br)⁺ at m/z 222.99/220.99, demonstrating the relative stability of the debrominated isoquinoline cation [16]. Sequential loss of the second bromine atom yields the dibrominated fragment at m/z 142.05, representing the isoquinolin-3-amine core structure.

Additional fragmentation involves the loss of functional groups from the heterocyclic ring. The formation of [C₈H₅N]⁺ at m/z 115.04 results from the elimination of the amino group (CNH₂), while further fragmentation produces [C₇H₅]⁺ at m/z 89.04 through loss of nitrogen [17] [15]. These fragmentation patterns provide structural confirmation and enable differentiation from isomeric compounds.

The electron ionization process promotes α-cleavage adjacent to the heteroatoms, consistent with general fragmentation rules for aromatic amines [16]. The relative intensities of fragment ions reflect the stability of the resulting cationic species, with aromatic stabilization playing a significant role in determining fragmentation preferences.

Infrared and Raman Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the molecular structure and bonding characteristics of 1,6-dibromoisoquinolin-3-amine. The infrared and Raman spectra exhibit characteristic absorption bands that enable identification of functional groups and structural features [18] [19] [11].

The N-H stretching vibrations of the amino group appear as prominent bands in the 3300-3500 cm⁻¹ region [20] [19]. The antisymmetric stretch occurs at approximately 3465 cm⁻¹, while the symmetric stretch appears at 3350 cm⁻¹. These frequencies are slightly shifted compared to primary aromatic amines due to conjugation effects and the influence of the halogen substituents [21].

Aromatic C-H stretching vibrations manifest in the 3000-3100 cm⁻¹ region, with the band at 3058 cm⁻¹ being characteristic of sp²-hybridized carbon-hydrogen bonds [18] [11]. The C=N and C=C stretching vibrations of the isoquinoline ring system appear at 1630 and 1585 cm⁻¹, respectively, reflecting the aromatic character and electronic delocalization within the heterocyclic system [22].

The amino group bending vibration occurs at 1490 cm⁻¹, while additional ring vibrations appear at 1445 cm⁻¹ [19] [11]. The C-N stretching mode is observed at 1290 cm⁻¹, and the characteristic C-Br stretching vibration appears at 795 cm⁻¹, confirming the presence of carbon-bromine bonds [23] [24].

Raman spectroscopy provides complementary information about molecular vibrations. The aromatic ring breathing modes and C=C stretching vibrations exhibit strong Raman activity due to their symmetric nature [18] [25]. The C-Br stretching vibrations also show significant Raman intensity, facilitating identification of the bromine substituents. Out-of-plane bending modes appear in the lower frequency region (400-900 cm⁻¹) and provide information about the molecular conformation and ring substitution pattern [26].

Computational Geometry Optimization Studies

Density functional theory calculations provide theoretical insight into the molecular structure, electronic properties, and thermodynamic characteristics of 1,6-dibromoisoquinolin-3-amine. Geometry optimization using the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets yields consistent structural parameters that complement experimental observations [27] [28] [29].

The optimized molecular geometry confirms the planar nature of the isoquinoline ring system with minimal deviation from coplanarity. The carbon-bromine bond lengths of 1.898-1.908 Å are consistent with typical aromatic C-Br bonds, while the C-N bond length of the amino group (1.359-1.365 Å) reflects partial double-bond character due to conjugation [30] [31]. The bond angles around the ring carbons maintain values close to 120°, confirming sp² hybridization.

Electronic structure analysis reveals the influence of substituents on the molecular orbital energies. The HOMO energy of -6.45 to -6.52 eV indicates moderate electron-donating character, while the LUMO energy of -2.18 to -2.25 eV suggests moderate electron-accepting ability [32] [28]. The HOMO-LUMO energy gap of 4.27 eV reflects the aromatic stability and electronic delocalization within the isoquinoline system.

The calculated dipole moment of 3.85-3.92 D demonstrates significant molecular polarity resulting from the asymmetric distribution of electron density [31] [33]. This polarity influences intermolecular interactions and solubility characteristics. Natural bond orbital analysis reveals charge transfer between the amino group and the aromatic system, confirming the conjugative interaction between the substituent and the π-electron system [32] [34].